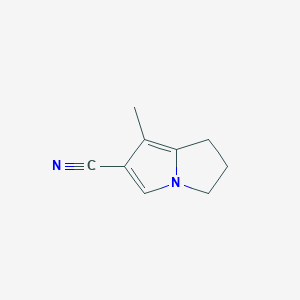![molecular formula C14H15NO3S B12885410 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 827024-05-5](/img/structure/B12885410.png)
1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) and a methyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
The synthesis of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group onto the nitrogen atom of the pyrrole ring.
Methylation: The final step involves the introduction of a methyl group at the 5-position of the pyrrole ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or thiolates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group, yielding the corresponding pyrrole derivative.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the tosyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one can be compared with other pyrrole derivatives, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, which affects its solubility and reactivity.
1-(5-Methyl-1-benzyl-1H-pyrrol-2-yl)ethan-1-one: The presence of a benzyl group instead of a tosyl group alters its chemical and biological properties.
The uniqueness of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one lies in its combination of the tosyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
827024-05-5 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
1-[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-7-13(8-5-10)19(17,18)15-11(2)6-9-14(15)12(3)16/h4-9H,1-3H3 |
Clave InChI |
LNLRPGRJLLXOOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


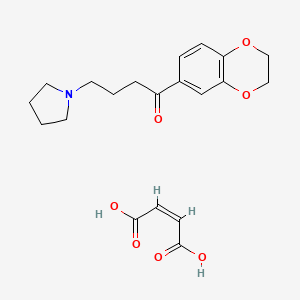

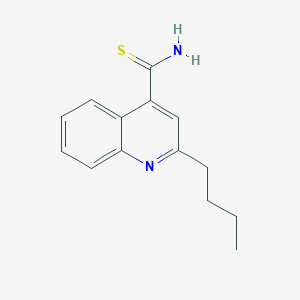
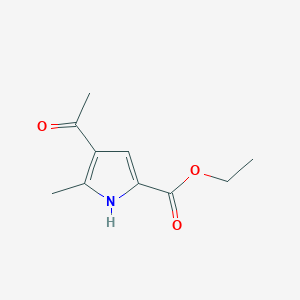
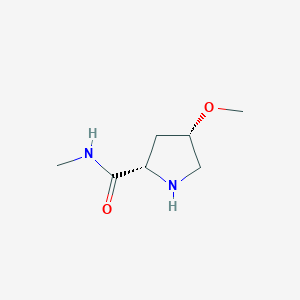
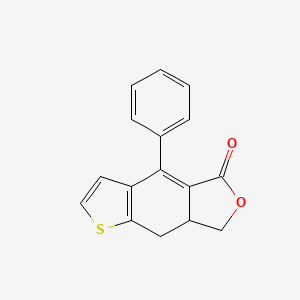

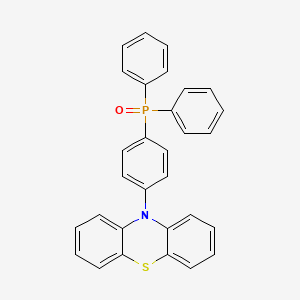
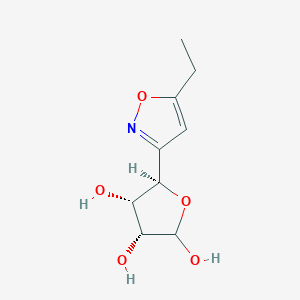
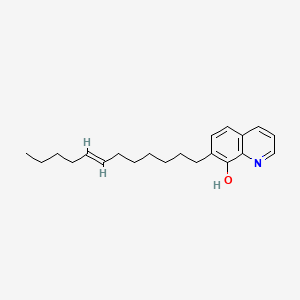
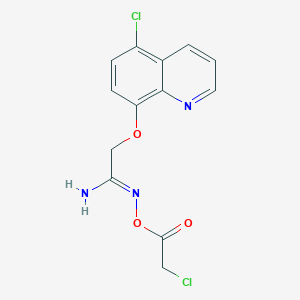
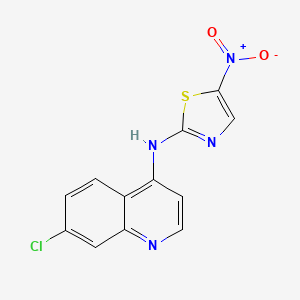
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
